1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one
CAS No.: 1450-07-3
Cat. No.: VC20679166
Molecular Formula: C27H23OP
Molecular Weight: 394.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1450-07-3 |
|---|---|
| Molecular Formula | C27H23OP |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | 1-phenyl-2-(triphenyl-λ5-phosphanylidene)propan-1-one |
| Standard InChI | InChI=1S/C27H23OP/c1-22(27(28)23-14-6-2-7-15-23)29(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H3 |
| Standard InChI Key | DWSUQCIDNLREDA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Introduction
1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one, also referred to as 1-triphenylphosphoranylidene-2-propanone, is an organophosphorus compound notable for its role in organic synthesis. It contains a phosphoranylidene functional group, making it a versatile reagent in chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is classified as a Wittig reagent, widely used for synthesizing alkenes from aldehydes or ketones through stereospecific mechanisms.
Synthesis of 1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one
The synthesis typically involves the reaction of triphenylphosphine with an appropriate carbonyl compound under controlled conditions. Key steps include:
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Reactants: Triphenylphosphine and a suitable carbonyl compound (e.g., benzaldehyde derivatives).
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Reaction Conditions:
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Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Controlled temperature and reaction time.
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Purification: Techniques such as chromatography are employed to isolate the product.
This method ensures high yields while minimizing by-products.
Applications in Organic Synthesis
The primary application of 1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one lies in its role as a Wittig reagent:
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Wittig Reaction:
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Reacts with aldehydes or ketones to form alkenes.
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The reaction proceeds through an intermediate oxaphosphetane, which decomposes to yield the alkene and a phosphine oxide by-product.
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Stereospecificity:
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The reaction can be tailored to produce either (E)- or (Z)-alkenes depending on reaction conditions.
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Mechanism:
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The compound acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group, followed by cyclization and elimination steps.
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Physical and Chemical Data
| Property | Value |
|---|---|
| Molecular Weight | 344.36 g/mol |
| Melting Point | Requires experimental data |
| Solubility | Soluble in organic solvents like dichloromethane |
| Reactivity | Sensitive to oxygen; requires inert conditions |
Importance in Modern Chemistry
The versatility of 1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one highlights its significance:
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Synthetic Applications:
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Used in the pharmaceutical industry for creating complex molecules.
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Plays a role in material science for developing polymers and advanced materials.
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Research Contributions:
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Enables studies on stereochemical control and reaction mechanisms.
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Serves as a model compound for exploring organophosphorus chemistry.
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Environmental Considerations:
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Requires careful handling due to sensitivity to air and moisture.
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